molecular formula C16H14N2O3 B11486855 (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11486855
M. Wt: 282.29 g/mol
InChI Key: CDWATIZMEGPOSO-UHFFFAOYSA-N
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Description

(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an imino group attached to the indole ring, along with two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2,4-dimethoxyaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions may vary, but common methods include:

    Acidic Conditions: Using hydrochloric acid or acetic acid as a catalyst.

    Basic Conditions: Using sodium hydroxide or potassium carbonate as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives with potential biological activity.

    Reduction: Amino derivatives with altered electronic properties.

    Substitution: Halogenated indole derivatives with diverse chemical reactivity.

Scientific Research Applications

(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-thione
  • (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-selenone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its sulfur and selenium analogs, the oxygen-containing compound may exhibit different reactivity and biological activity profiles.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O3/c1-20-10-7-8-13(14(9-10)21-2)17-15-11-5-3-4-6-12(11)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)

InChI Key

CDWATIZMEGPOSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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